4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine
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Overview
Description
4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine is a heterocyclic compound that contains both a piperidine ring and a triazole ring. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
1,2,4-triazole derivatives are known to interact with various biological targets. They have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects . .
Mode of Action
The mode of action of 1,2,4-triazole derivatives often involves interactions with enzymes or receptors in the cell. For example, some 1,2,4-triazole derivatives have been found to inhibit the enzyme acetylcholinesterase . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine typically involves the reaction of piperidine with a triazole derivative. One common method is the alkylation of piperidine with a triazole-containing alkyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of triazole-containing ketones or aldehydes.
Reduction: Formation of triazole-containing alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as luminescent sensors
Comparison with Similar Compounds
Similar Compounds
4-[(4H-1,2,4-Triazol-4-yl)phenyl]methane: Similar structure but with a phenyl group instead of a piperidine ring.
1-(4H-1,2,4-Triazol-4-yl)ethanone: Contains a triazole ring with an ethanone group.
Uniqueness
4-[(4H-1,2,4-Triazol-4-yl)methyl]piperidine is unique due to the presence of both a piperidine ring and a triazole ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activities that are not observed in simpler triazole or piperidine derivatives .
Properties
IUPAC Name |
4-(1,2,4-triazol-4-ylmethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-3-9-4-2-8(1)5-12-6-10-11-7-12/h6-9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPGEBNEESCNKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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